

Application Note: Quercetin-3'-O-Phosphate in Drug Delivery Systems

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Compound of Interest

Compound Name: *Quercetin-3'-o-phosphate*

CAS No.: 1111616-69-3

Cat. No.: B3061452

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Executive Summary & Rationale

The Solubility Paradox: Quercetin (3,3',4',5,7-pentahydroxyflavone) is a potent flavonoid with documented antioxidant, anti-inflammatory, and antineoplastic activities.[1][2] However, its clinical utility is severely hampered by its classification as a BCS Class IV compound—exhibiting low water solubility (<0.1 mg/mL) and poor membrane permeability.

The Phosphorylation Solution: **Quercetin-3'-O-phosphate** (Q3'P) represents a strategic "prodrug" modification. By introducing a phosphate group at the 3'-position (B-ring), we achieve two critical drug delivery milestones:

- **Enhanced Solubility:** The ionizable phosphate group dramatically increases aqueous solubility (up to >10 mg/mL at physiological pH), enabling high-concentration aqueous payloads.
- **Enzyme-Triggered Release:** Q3'P acts as a substrate for Alkaline Phosphatase (ALP), an enzyme often overexpressed in the intestinal brush border and specific tumor

microenvironments. This allows for site-specific hydrolysis and release of the active aglycone (Quercetin).

Physicochemical Profiling

Understanding the shift in properties from the parent molecule to the phosphorylated derivative is crucial for formulation design.

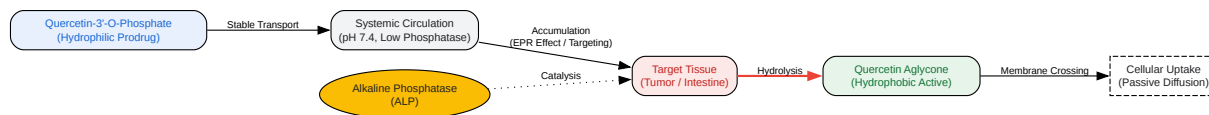
Table 1: Comparative Physicochemical Properties[3]

Property	Quercetin (Aglycone)	Quercetin-3'-O-Phosphate (Q3'P)	Impact on DDS Design
Molecular Weight	302.24 g/mol	382.22 g/mol	Slight increase; negligible effect on diffusion.
Water Solubility	< 0.01 mg/mL (Hydrophobic)	> 5.0 mg/mL (Hydrophilic)	Critical: Q3'P must be loaded in the aqueous core of liposomes, not the bilayer.
LogP (Octanol/Water)	~1.82	< 0 (Calculated)	Shifts from lipid-loving to water-loving.
pKa (Most Acidic)	~6.4 (OH groups)	~1.5 (Phosphate 1st ionization)	Q3'P is anionic at physiological pH (7.4).
Stability	Oxidizes rapidly in solution	Stabilized by phosphate ester	Phosphate protects the B-ring catechol from oxidation.

Mechanism of Action & Release Strategy

The utility of Q3'P relies on the "Pro-Drug" concept. The molecule is stable during circulation but is cleaved upon reaching the target tissue rich in phosphatase enzymes.

Diagram 1: Phosphatase-Triggered Activation Pathway



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Figure 1: The hydrophilic Q3'P remains stable in circulation. Upon reaching ALP-rich tissues, the phosphate group is cleaved, regenerating the lipophilic Quercetin which then passively diffuses into cells.

Experimental Protocols

Protocol A: Synthesis & Purification of Q3'P

Note: Selective phosphorylation at the 3' position is challenging. This protocol uses a chemical phosphorylation approach followed by purification.[3] For strict regioselectivity, enzymatic synthesis or protected precursors are recommended.

Reagents: Quercetin dihydrate, Phosphorus oxychloride (

), Pyridine, Tetrahydrofuran (THF), Ethyl Acetate.

- Reaction: Dissolve Quercetin (1 eq) in anhydrous THF/Pyridine (10:1 v/v) under nitrogen atmosphere.
- Phosphorylation: Cool to 0°C. Dropwise add (1.1 eq) over 30 minutes. The limiting reagent helps minimize poly-phosphorylation.
- Hydrolysis: Stir for 2 hours at 0°C, then pour into ice-cold water to hydrolyze the dichlorophosphate intermediate.
- Extraction: Wash the aqueous solution with Ethyl Acetate to remove unreacted (hydrophobic) Quercetin. The phosphorylated product remains in the aqueous phase.

- Purification (Critical): The aqueous phase contains a mixture of isomers (3', 4', 7-phosphates).
 - Method: Preparative HPLC (C18 column).
 - Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
 - Collection: Collect the fraction corresponding to the 3'-isomer (verified by MS/NMR).
- Lyophilization: Freeze-dry the collected fraction to obtain Q3'P powder.

Protocol B: Liposomal Encapsulation (Aqueous Core Loading)

Since Q3'P is water-soluble, we utilize the Thin-Film Hydration method, loading the drug in the hydration step.

Materials:

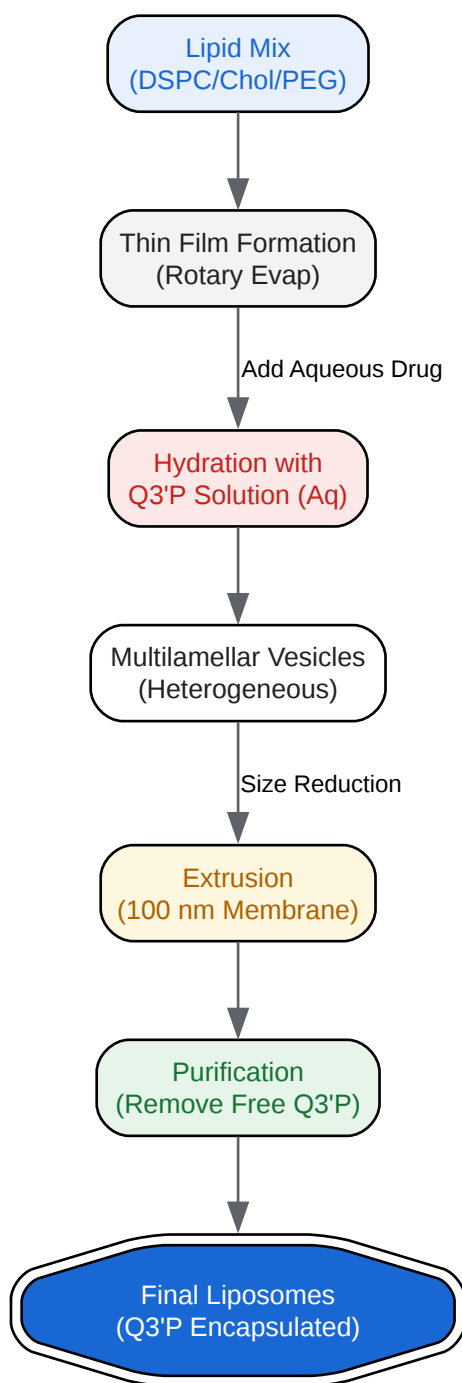
- Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Stabilizer: Cholesterol
- PEGylation: DSPE-PEG2000 (for long circulation)
- Payload: Q3'P (from Protocol A)

Workflow:

- Lipid Film Formation:
 - Dissolve DSPC:Cholesterol:DSPE-PEG2000 (Molar ratio 55:40:5) in Chloroform/Methanol (2:1).
 - Evaporate solvent using a Rotary Evaporator (45°C, vacuum) to form a thin, dry lipid film.
 - Desiccate overnight to remove trace solvents.

- Hydration (Drug Loading):
 - Dissolve Q3'P in PBS (pH 7.4) at a concentration of 5 mg/mL.
 - Add this warm (55°C) Q3'P solution to the lipid film.
 - Rotate flask at 60°C (above lipid) for 1 hour. The film will peel off and form Multilamellar Vesicles (MLVs) encapsulating the drug.
- Sizing (Extrusion):
 - Pass the suspension through polycarbonate membranes (200 nm 100 nm) using a mini-extruder (11 passes).
 - Result: Large Unilamellar Vesicles (LUVs) ~120 nm.
- Purification (Removal of Free Drug):
 - Since Q3'P is free in the external buffer, it must be removed.
 - Use Dialysis (MWCO 3.5 kDa) against PBS for 24 hours at 4°C, or Size Exclusion Chromatography (Sephadex G-50).

Diagram 2: Formulation Workflow



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Figure 2: Step-by-step protocol for encapsulating the hydrophilic Q3'P into the aqueous core of PEGylated liposomes.

Quality Control & Characterization

To validate the system, the following parameters must be quantified.

Table 2: Critical Quality Attributes (CQAs)

Attribute	Method	Target Specification	Notes
Particle Size	Dynamic Light Scattering (DLS)	100 - 140 nm	PDI < 0.2 indicates monodispersity.
Zeta Potential	Electrophoretic Light Scattering	-10 to -30 mV	Slightly negative charge aids stability.
Encapsulation Efficiency (EE%)	HPLC (Lyse liposomes with Triton X-100)	20% - 40%	Hydrophilic loading is generally lower than hydrophobic loading.
Drug Loading (DL%)	HPLC (Mass Drug / Mass Lipid)	5% - 10%	Optimize lipid:drug ratio during hydration.
Morphology	Cryo-TEM	Spherical, unilamellar	Confirm absence of drug crystals.

Bioactivity Assay: Phosphatase-Triggered Release

This assay confirms that the prodrug (Q3'P) can be converted back to the active drug (Quercetin) by the target enzyme.

Protocol:

- Preparation: Dilute Q3'P liposomes or free Q3'P in reaction buffer (Glycine buffer, pH 9.8 or physiological Tris pH 7.4).
- Enzyme Addition: Add Alkaline Phosphatase (ALP) (e.g., 10 Units/mL).
- Incubation: Incubate at 37°C.
- Sampling: At time points (0, 15, 30, 60 min), withdraw aliquots.
- Quenching: Add equal volume of ice-cold Methanol (stops enzyme, lyses liposomes, solubilizes released Quercetin).

- Analysis: Inject into HPLC. Monitor the disappearance of the Q3'P peak (RT ~ 4 min) and appearance of the Quercetin peak (RT ~ 12 min).

Expected Result: Rapid conversion of Q3'P to Quercetin in the presence of ALP; negligible conversion in PBS alone.

References

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